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Compound of Interest

Compound Name:
4-(2-Formylthiophen-4-YL)picolinic

acid

CAS No.: 1261896-83-6

Cat. No.: B6387908

Get Quote

Executive Summary: The Scaffold & Its Significance
The formylthiophene picolinic acid motif—specifically 3-(formylthiophen-yl)picolinic acid—

represents a critical bi-aryl scaffold in modern drug discovery.[1] It bridges the electron-deficient

pyridine ring (picolinic acid) with the electron-rich, polarizable thiophene ring.[1]

This structural chimera serves as a versatile intermediate for:

Kinase Inhibitors: The formyl group acts as a "warhead" precursor for reductive aminations to

install solubilizing amines or spiro-cycles (e.g., KIF18A inhibitors).[1]

Schiff Base Ligands: For metallo-drug complexes (Ru, Zn) used in anticancer therapies.[1]

Agrochemicals: Precursors for strobilurin-type fungicides where the picolinate directs

metabolic stability.

This guide details the Suzuki-Miyaura Cross-Coupling strategy as the primary synthetic route. It

is chosen for its chemoselectivity, tolerance of the formyl "handle," and scalability compared to
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Stille or Negishi couplings.

Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the bi-aryl bond. The strategic choice lies in

assigning the nucleophile (boronic acid) and the electrophile (halide).[1]

Strategic Disconnection Logic
Path A (Recommended):Halopyridine + Thienylboronic Acid.[1]

Reasoning: 2-Pyridyl boronic acids are notoriously unstable due to rapid

protodeboronation.[1] Conversely, thiophene boronic acids are stable and commercially

available.[1]

Protection: The picolinic acid moiety should be protected as an ester (methyl or ethyl) to

prevent catalyst poisoning by the free carboxylate.

Path B (Avoid):Pyridylboronic Acid + Halothiophene.[1]

Risk:[2] High risk of protodeboronation and lower yields.

Visualization: Retrosynthetic Map

Target: 3-(Formylthiophen-2-yl)picolinic Acid

Intermediate: Methyl 3-(Formylthiophen-2-yl)picolinate

 Hydrolysis (LiOH)

Electrophile:
Methyl 3-bromo-picolinate

 Pd(0) Cross-Coupling

Nucleophile:
(Formylthiophen-2-yl)boronic acid

 Suzuki-Miyaura

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://patents.google.com/patent/US9682940B2/en
https://patents.google.com/patent/US9682940B2/en
https://patents.google.com/patent/US9682940B2/en
https://patents.google.com/patent/US9682940B2/en
https://patents.google.com/patent/US9682940B2/en
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://www.benchchem.com/product/b6387908/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-formylthiophene-picolinic-acid-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6387908?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Retrosynthetic disconnection prioritizing the stability of thiophene boronic acids over

pyridyl counterparts.

Core Synthesis: The Suzuki-Miyaura Protocol[1]
This protocol describes the synthesis of 3-(5-formylthiophen-2-yl)picolinic acid.

Phase 1: The Cross-Coupling (Ester Formation)[1]
Reaction Overview: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-

star-inserted display">

Reagents & Causality Table:
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Reagent Role
Selection Logic (Why
this?)

Methyl 3-bromopicolinate Electrophile

The ester protects the acid;

bromine at C3 is activated by

the adjacent pyridine nitrogen.

[1]

5-Formyl-2-thiopheneboronic

acid
Nucleophile

The aldehyde group is

generally stable under

standard basic Suzuki

conditions (unlike Grignard).[1]

Pd(dppf)Cl₂·DCM Catalyst

A bidentate ferrocenyl ligand

prevents Pd precipitation and

resists deactivation better than

Pd(PPh₃)₄ in heteroaryl

couplings.

Na₂CO₃ (2.0 M aq) Base

Strong enough to activate the

boronic acid (to boronate 'ate'

complex) but mild enough to

spare the aldehyde.

1,4-Dioxane Solvent

Miscible with water, high

boiling point (101°C) allows

sufficient thermal energy for

difficult heteroaryl couplings.[1]

Step-by-Step Protocol:

Inertion: Charge a 3-neck round-bottom flask with Methyl 3-bromopicolinate (1.0 equiv) and

5-Formyl-2-thiopheneboronic acid (1.2 equiv). Evacuate and backfill with Nitrogen

(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) three times.

Solvation: Add degassed 1,4-Dioxane (10 mL/mmol) and stir to dissolve.
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Activation: Add

aqueous solution (3.0 equiv). The mixture will become biphasic.

Catalysis: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv / 5 mol%).[1] Note: Solution usually turns

dark red/brown.

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-

MS.[1] Look for the disappearance of the bromopicolinate.

Workup:

Cool to Room Temperature (RT).

Filter through a Celite pad to remove Pd black. Wash pad with EtOAc.

Partition filtrate between EtOAc and Water. Wash organic layer with Brine.[3]

Dry over

, filter, and concentrate in vacuo.

Purification: Flash Column Chromatography (ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

). Elute with Hexane:EtOAc gradient (0-40%).

Target: Methyl 3-(5-formylthiophen-2-yl)picolinate (Yellow solid).[1]

Phase 2: Ester Hydrolysis (Saponification)[1]
Reaction Overview:

Step-by-Step Protocol:

Dissolve the intermediate ester (from Phase 1) in THF:Water (3:1 ratio).[1]

Cool to 0°C. Add LiOH·H₂O (2.5 equiv).[1]
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Stir at 0°C for 30 mins, then warm to RT. Caution: Avoid heating to prevent Cannizzaro

reaction of the aldehyde.

Critical pH Adjustment:

Evaporate THF under reduced pressure.

Acidify the remaining aqueous phase carefully with 1N HCl to pH ~3–4.

Observation: The product usually precipitates as a solid at this pH (isoelectric point

vicinity).

Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

Workflow Visualization
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Phase 1: Suzuki Coupling

Phase 2: Hydrolysis
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Acidify to pH 3-4
(Precipitation)

Final Product:
Formylthiophene Picolinic Acid

Click to download full resolution via product page

Caption: Operational workflow from raw materials to isolated carboxylic acid.
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Troubleshooting & Optimization
Catalyst Selection Matrix
If yields are low (<50%), consult this matrix to optimize the catalytic system.

Catalyst System Pros Cons Best For

Pd(dppf)Cl₂
Robust, air-stable,

high turnover.[1]

Difficult to remove

residual Fe/Pd traces.
Standard couplings.

Pd(PPh₃)₄ Cheap, common.[1]

Air sensitive, rapid

deactivation (black

precipitate).[1]

Simple aryl-aryl

systems.

Pd₂(dba)₃ + XPhos

Extremely active for

sterically hindered

chlorides.[1]

Expensive, requires

glovebox/Schlenk line

for best results.

Sterically crowded

pyridines.

Common Failure Modes
Protodeboronation: The boronic acid loses the

group before coupling.

Symptom:[2][4][5] Recovery of de-boronated thiophene aldehyde.

Fix: Switch to Potassium Trifluoroborate (ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

) salts or MIDA boronates for slow release.

Aldehyde Oxidation: The formyl group oxidizes to a carboxylic acid during workup.

Fix: Perform workup under inert atmosphere or use antioxidants (BHT) in solvents.

Picolinate Decarboxylation: Rare, but can occur at very high temperatures (>120°C).[1]

Fix: Keep reaction temperature <100°C.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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